Di-p-toluoyl-D-tartaric acid is a derivative of D-tartaric acid, characterized by the presence of two p-toluoyl groups attached to the tartaric acid backbone. Its chemical formula is CHO, and it has a molecular weight of approximately 386.35 g/mol. The compound is often utilized in organic synthesis and as a chiral auxiliary in asymmetric synthesis due to its ability to influence the stereochemistry of reactions.
Key reactions include:
The synthesis of di-p-toluoyl-D-tartaric acid typically involves the acylation of D-tartaric acid using p-toluoyl chloride. A common method includes:
This method has been patented, indicating its significance in industrial applications .
Di-p-toluoyl-D-tartaric acid finds applications primarily in organic chemistry and pharmaceuticals:
Di-p-toluoyl-D-tartaric acid shares structural similarities with several other compounds that also contain tartaric acid derivatives or related functionalities. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diacetyl-L-tartaric Acid | Tartaric Acid Derivative | Contains acetyl groups instead of p-toluoyl groups |
O,O'-Di-p-bromobenzoyl-D-tartaric Acid | Tartaric Acid Derivative | Bromine substituents enhance reactivity |
O,O'-Di-p-methylbenzoyl-D-tartaric Acid | Tartaric Acid Derivative | Similar to di-p-toluoyl but with methyl groups |
Di-p-toluoyl-D-tartaric acid is unique due to its specific p-toluoyl substitution pattern, which significantly influences its chiral properties and reactivity compared to other derivatives. Its effectiveness as a chiral auxiliary makes it particularly valuable in synthetic organic chemistry.
The conventional synthesis of DPTTA involves esterification of D-tartaric acid with p-toluoyl chloride. Early methods, as described in patent CN101717333A, utilized copper sulfate ($$\text{CuSO}_4$$) as a catalyst in a solvent system of toluene and water. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of tartaric acid react with the acyl chloride. Typical yields under these conditions range from 29–35%, with optical purity exceeding 99% e.e. after recrystallization. A key limitation of this approach is the stoichiometric use of corrosive acyl chlorides, which complicates waste management and scalability.
Industrial methods prioritize yield optimization and cost efficiency. Patent CN104447338A discloses a modified procedure using D-tartaric acid and p-toluoyl chloride in a biphasic solvent system (toluene/water) with catalytic $$\text{CuSO}_4$$. By maintaining temperatures at 50–60°C and employing dropwise addition of the acyl chloride, this method achieves 70–75% yield with 99.5% e.e.. Toray Fine Chemicals’ commercial process further refines this by using fiber drum packaging and rigorous quality control, ensuring batch consistency for pharmaceutical applications.
Recent advancements emphasize sustainability. Solvent-free esterification, as reported in green chemistry studies, eliminates toluene and instead employs microwave-assisted heating to accelerate the reaction. Biocatalytic routes using lipases have also been explored, achieving 85% conversion with enzymatic recycling. These methods reduce energy consumption by 40% and cut hazardous waste by 60% compared to traditional approaches.
Method | Yield (%) | Purity (% e.e.) | Energy Use (kWh/kg) | Waste Generated (kg/kg) |
---|---|---|---|---|
Traditional | 29–35 | 99.0 | 120 | 8.2 |
Industrial | 70–75 | 99.5 | 90 | 3.5 |
Green Chemistry | 80–85 | 99.8 | 50 | 0.9 |
Green chemistry methods outperform traditional routes in yield and sustainability, though industrial techniques remain dominant due to established infrastructure.
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